molecular formula C21H17Cl2N3 B2476193 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344278-96-2

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No.: B2476193
CAS No.: 344278-96-2
M. Wt: 382.29
InChI Key: DTQVJEWIKCUUMS-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride, 2-chloro-3-pyridinecarboxaldehyde, and 5,6-dimethyl-1H-benzimidazole.

    Condensation Reaction: The 2-chlorobenzyl chloride reacts with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as potassium carbonate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-chloro-3-pyridinecarboxaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for large-scale production by using continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions on the benzyl and pyridinyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole
  • 1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Biological Activity

1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure

The compound features a complex structure that contributes to its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including the compound . Notably:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in MCF-7 cells, it promotes cell death in a dose-dependent manner .
  • In Vivo Studies : In animal models, the compound demonstrated significant tumor growth suppression in mice bearing tumors, indicating its potential as an effective anticancer agent .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (μM)Observations
Morais et al. (2023)MCF-725.72 ± 3.95Induces apoptosis
Ribeiro et al. (2021)U87 Glioblastoma45.2 ± 13.0Cytotoxic effects comparable to DOX

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties:

  • Selective COX Inhibition : Compounds with similar structures have shown selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For example, certain benzimidazoles exhibit high selectivity for COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .
  • Bradykinin Receptor Antagonism : Some derivatives have been reported to act as antagonists at bradykinin B1 receptors, further supporting their anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzimidazole derivatives:

  • Substituent Effects : The presence of specific substituents (e.g., methyl and chloro groups) at designated positions on the benzimidazole ring can significantly affect the compound's potency against various biological targets .
  • Optimal Modifications : Studies indicate that modifications leading to enhanced hydrogen bonding and steric interactions improve binding affinity to target proteins involved in cancer progression and inflammation .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Tumor Models : A recent study demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups .
  • Cell Line Evaluations : In vitro evaluations using various cancer cell lines showed that this compound could inhibit proliferation effectively, with varying degrees of potency depending on the specific cell type .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3/c1-13-10-18-19(11-14(13)2)26(12-15-6-3-4-8-17(15)22)21(25-18)16-7-5-9-24-20(16)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQVJEWIKCUUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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